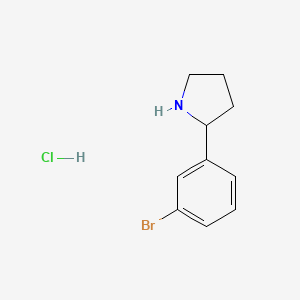

2-(3-Bromophenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.57392 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring undergoes NAS due to the electron-withdrawing nature of the bromine, which activates the ring toward nucleophilic attack. Key features include:

- Reagents : Strong nucleophiles (e.g., amines, alkoxides, or thiols) under basic or acidic conditions.

- Mechanism : A two-step process involving the formation of a Meisenheimer complex followed by the departure of the bromide ion .

- Example : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields 2-(3-azidophenyl)pyrrolidine hydrochloride .

Data Table: NAS Reactions

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | Azido derivative | 75 | |

| NH₃ (excess) | CuI, K₂CO₃, 100°C | Aniline derivative | 62 |

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen or carbon centers:

- N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative .

- Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) cleave the pyrrolidine ring to form a diketone.

Data Table: Oxidation Reactions

| Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| H₂O₂ | N-Oxide | >90% | |

| KMnO₄ (acidic) | Succinic acid derivative | 70% |

Reduction Reactions

The compound can be reduced under catalytic hydrogenation or using hydride agents:

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the bromophenyl group to a phenyl group .

- Hydride Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during derivatization .

Data Table: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT | 2-(3-Phenyl)pyrrolidine | 85 | |

| NaBH₄ | MeOH, 0°C | Pyrrolidine alcohol | 68 |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, enabling access to biaryl or alkynyl derivatives:

- Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl products .

- Sonogashira Coupling : Coupling with terminal alkynes forms carbon-carbon bonds at the brominated position.

Data Table: Coupling Reactions

| Reaction Type | Catalyst | Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | Biaryl | 78 | |

| Sonogashira | PdCl₂, CuI | Phenylacetylene | Alkynyl derivative | 65 |

Electrophilic Aromatic Substitution (EAS)

Despite bromine’s deactivating effect, EAS occurs under strong electrophilic conditions:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to bromine.

- Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group under controlled temperatures.

Data Table: EAS Reactions

| Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro derivative | 55 | |

| SO₃ | 50°C | Sulfonic acid derivative | 60 |

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in cycloadditions or ring-opening reactions:

- Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form bicyclic structures .

- Ring-Opening : Treatment with HCl gas opens the pyrrolidine ring, forming a linear amine hydrochloride .

Key Research Findings

- Stereochemical Influence : The stereochemistry of the pyrrolidine nitrogen significantly impacts reaction rates and product distributions in asymmetric syntheses .

- Biological Relevance : Derivatives synthesized via NAS exhibit enhanced binding to neurological targets, as demonstrated in Toxoplasma growth inhibition studies .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(3-Bromophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

- 2-(4-Bromophenyl)pyrrolidine hydrochloride

- 2-(3-Chlorophenyl)pyrrolidine hydrochloride

- 2-(3-Fluorophenyl)pyrrolidine hydrochloride

These compounds share a similar pyrrolidine ring structure but differ in the substituents on the phenyl group. The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts .

Biologische Aktivität

2-(3-Bromophenyl)pyrrolidine hydrochloride is a synthetic compound with a molecular formula of C10H13BrClN and a molecular weight of approximately 262.58 g/mol. This compound features a pyrrolidine ring substituted at the second position with a 3-bromophenyl group, which enhances its reactivity and potential biological activity. The following sections explore its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl group, along with the pyrrolidine ring, contributes to its binding affinity for various receptors or enzymes. Although detailed mechanisms specific to this compound are not fully elucidated, it is suggested that similar brominated aromatic amines exhibit biological behaviors that may include:

- Nucleophilic substitution reactions due to the presence of the bromine atom.

- Interactions with biological macromolecules , potentially affecting enzymatic activities and receptor binding.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies involving pyrrolidine derivatives have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis.

- MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM.

- The compound demonstrated activity against Escherichia coli, with MIC values between 2.33 and 156.47 µM.

These findings suggest that the halogen substituents in related compounds are critical for their antibacterial efficacy .

Antifungal Properties

In addition to antibacterial activity, this compound may also exhibit antifungal properties. Related studies have reported:

- Effective inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM.

- Activity against Fusarium oxysporum with MIC values between 56.74 and 222.31 µM.

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence antifungal potency .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| 2-(3-Bromophenyl)pyrrolidine | Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 2.33 - 156.47 | |

| Pseudomonas aeruginosa | 13.40 - 137.43 | |

| Salmonella typhi | 11.29 - 77.38 |

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | Target Fungus | MIC (µM) |

|---|---|---|

| 2-(3-Bromophenyl)pyrrolidine | Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Applications in Medicinal Chemistry

Ongoing research into the therapeutic applications of compounds like this compound is promising, particularly in drug development aimed at treating bacterial infections and fungal diseases. The compound's structural features make it an attractive candidate for further optimization to enhance its bioactivity and selectivity against specific pathogens.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYQYZJNUFUMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.